molecular formula C7H6BrNaO2S B8668857 Sodium 4-bromo-3-methylbenzene-1-sulfinate

Sodium 4-bromo-3-methylbenzene-1-sulfinate

Cat. No.: B8668857
M. Wt: 257.08 g/mol
InChI Key: XJMGAIDMPXGWEK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-bromo-3-methylbenzene-1-sulfinate is a useful research compound. Its molecular formula is C7H6BrNaO2S and its molecular weight is 257.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6BrNaO2S

Molecular Weight

257.08 g/mol

IUPAC Name

sodium;4-bromo-3-methylbenzenesulfinate

InChI

InChI=1S/C7H7BrO2S.Na/c1-5-4-6(11(9)10)2-3-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

XJMGAIDMPXGWEK-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-3-methylbenzenesulfonyl chloride (1.145 g, 4.25 mmol) was added portion wise to a solution of sodium sulfite (0.578 g, 2.29 mmol) and sodium hydrogen carbonate (0.749 g, 2.4 mmol) in water (10 mL) at 80° C. The reaction was heated to 90° C. for 3 h. The cooled reaction mixture was evaporated in vacuo to half-volume, at which point a precipitate appeared. This was removed by filtration. The filtrate was concentrated further then cooled to 5° C. and the precipitate removed by filtration. The combined residues were washed with water and dried to give sodium 4-bromo-3-methylbenzenesulfinate (0.54 g).
Quantity
1.145 g
Type
reactant
Reaction Step One
Quantity
0.578 g
Type
reactant
Reaction Step One
Quantity
0.749 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 100-mL round-bottomed flask was added sodium bicarbonate (1.18 g, 14 mmol, Sigma-Aldrich, St. Louis, Mo.), sodium sulfite (1.77 g, 14 mmol, Sigma-Aldrich, St. Louis, Mo.) and water (15 mL). The reaction mixture was heated at 80° C. and 4-bromo-3-methylbenzenesulfonyl chloride (3.15 g, 11.69 mmol, Sigma-Aldrich, St. Louis, Mo.) was added portion-wise. When the addition was completed the reaction mixture was heated at 90° C. for 3 h and allowed to cool to room temperature. The solvent was partially removed under vacuum and the white precipitate obtained was filtered and dried in vacuo to provide sodium 4-bromo-3-methylbenzenesulfinate (2.94 g) that was used without further purification.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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